molecular formula C27H44O3 B3274801 (1S)-Calcitriol CAS No. 61476-45-7

(1S)-Calcitriol

Numéro de catalogue: B3274801
Numéro CAS: 61476-45-7
Poids moléculaire: 416.6 g/mol
Clé InChI: GMRQFYUYWCNGIN-GNVXBELXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1S)-Calcitriol is a useful research compound. Its molecular formula is C27H44O3 and its molecular weight is 416.6 g/mol. The purity is usually 95%.
The exact mass of the compound (1s,3s,5z,7e,14beta,17alpha)-9,10-Secocholesta-5,7,10-Triene-1,3,25-Triol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of (1S)-Calcitriol, also known as (1s,3s,5z,7e,14beta,17alpha)-9,10-Secocholesta-5,7,10-Triene-1,3,25-Triol, is the Vitamin D receptor (VDR) in various tissues throughout the body. The VDR is a nuclear receptor that mediates the actions of vitamin D by regulating the expression of specific genes .

Mode of Action

This compound binds to the VDR, which then forms a complex with another intracellular receptor, the retinoid-X receptor. This complex binds to specific regions of the DNA known as Vitamin D response elements. The binding of this complex to the DNA triggers the transcription of specific genes, leading to the production of proteins that carry out the biological actions of vitamin D .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily involved in calcium and phosphate homeostasis. It increases the efficiency of the small intestine to absorb dietary calcium and phosphate. In the kidneys, it promotes the reabsorption of calcium and phosphate, reducing their excretion. In bones, it supports the mineralization process, which is crucial for the maintenance of bone health .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is absorbed from the intestine and transported to various tissues bound to a specific vitamin D-binding protein. It is metabolized primarily in the liver and kidneys, and the metabolites are excreted in bile and urine .

Result of Action

The molecular and cellular effects of this compound’s action include increased intestinal absorption of calcium and phosphate, decreased renal excretion of calcium and phosphate, and regulation of bone remodeling. These effects collectively contribute to the maintenance of calcium and phosphate homeostasis, which is essential for various physiological processes, including bone health, neuromuscular function, and general cellular functioning .

Activité Biologique

(1S)-Calcitriol, the active form of vitamin D3, plays a crucial role in various biological processes, particularly in calcium homeostasis, bone metabolism, and cellular differentiation. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

Calcitriol exerts its biological effects primarily through the vitamin D receptor (VDR), which is a member of the nuclear hormone receptor superfamily. Upon binding to VDR, calcitriol regulates the transcription of genes involved in calcium and phosphate metabolism, immune response, and cell proliferation.

Genomic Actions

  • Gene Regulation : Calcitriol influences over 60 genes involved in cell differentiation and proliferation. For example, it promotes the expression of osteocalcin and inhibits parathyroid hormone (PTH) synthesis, thereby reducing bone resorption .
  • Calcium Homeostasis : It enhances intestinal absorption of calcium and phosphate by increasing the expression of calcium-binding proteins .

Non-Genomic Actions

Calcitriol also initiates rapid cellular responses independent of gene transcription. This includes:

  • Calcium Signaling : It increases intracellular calcium levels, which can activate various kinases involved in cellular signaling pathways .
  • Cytokine Modulation : Calcitriol has been shown to modulate inflammatory responses by decreasing levels of pro-inflammatory cytokines such as IL-6 and CRP .

Therapeutic Applications

Calcitriol's biological activity has led to its use in various clinical settings:

Bone Health

Calcitriol is widely utilized in managing osteoporosis and other bone disorders. Clinical trials indicate that:

  • Monotherapy : Calcitriol alone has been effective in slowing bone loss across diverse populations .
  • Combination Therapy : When used with other bone agents, calcitriol enhances bone density more effectively than standalone treatments .
Study TypePopulationFindings
Clinical TrialOsteoporosis PatientsSignificant reduction in PTH levels and increased bone formation markers .
Meta-AnalysisVarious PopulationsCalcitriol monotherapy improved bone metabolism markers significantly .

Cancer Treatment

Research indicates that calcitriol possesses anti-cancer properties:

  • It induces differentiation and apoptosis in various cancer cell types, including breast and prostate cancer cells .
  • The efficacy is linked to VDR expression; cells lacking VDR exhibit resistance to calcitriol's effects .

Inflammation and Autoimmunity

Calcitriol has shown promise in reducing inflammation and modulating immune responses:

  • In chronic kidney disease patients, calcitriol treatment decreased inflammatory markers and PTH levels while increasing serum calcium .

Case Studies

  • Osteoporosis Management : A systematic review highlighted that calcitriol therapy resulted in significant improvements in bone density markers among patients with primary osteoporosis. The therapy was associated with mild hypercalcemia but was generally well-tolerated .
  • Cancer Patients : A study on prostate cancer patients demonstrated that calcitriol treatment led to reduced tumor growth rates and improved patient outcomes when combined with traditional therapies .

Analyse Des Réactions Chimiques

Metabolic Pathways

Calcitriol undergoes catabolism primarily via CYP24A1-mediated hydroxylation, leading to water-soluble excretory metabolites.

Major Metabolic Reactions:

Reaction TypeSubstrateEnzymeProduct(s)Reference
24-Hydroxylation(1S)-CalcitriolCYP24A11,24,25-Trihydroxyvitamin D₃ → Calcitroic acid (24-oxo-tetranor-COOH-D₃)
23-OxidationThis compoundCYP24A11α,25(OH)₂-23-oxo-D₃
Lactone Formation1,24,25-(OH)₃D₃CYP24A11α,25R(OH)₂-26,23S-lactone D₃

Key Metabolites:

Enzymatic Regulation

Calcitriol’s synthesis and degradation are modulated by hormonal and mineral feedback loops:

  • CYP27B1 Activation :

    • Stimulators : PTH (via cAMP), hypocalcemia, hypophosphatemia .

    • Inhibitors : FGF23, calcitriol (negative feedback) .

  • CYP24A1 Induction :

    • Primary inducer : Calcitriol itself (via VDR-mediated transcription) .

    • Additional regulators : Pro-inflammatory cytokines (e.g., TNF-α) enhance CYP24A1 expression in non-renal tissues .

Experimental Insights

  • In Vitro Stability : Calcitriol is labile in acidic conditions, undergoing epimerization at C1 and C3 positions .

  • Photodegradation : Exposure to UV light induces isomerization to inactive suprasterols .

  • Synergistic Reactions : Preclinical studies show calcitriol enhances the efficacy of platinum-based chemotherapeutics via VDR-mediated apoptosis pathways .

Synthetic Modifications

While endogenous synthesis dominates, synthetic analogs (e.g., paricalcitol) are engineered for reduced hypercalcemic effects. Key modifications involve:

  • Side-chain fluorination (e.g., 26,27-F6-calcitriol) to resist CYP24A1 degradation .

  • C24 oxidation to mimic natural metabolites for renal disease applications .

Propriétés

IUPAC Name

(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22+,23-,24+,25+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRQFYUYWCNGIN-GNVXBELXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860465
Record name 1alpha,25-Dihydroxy-3-epivitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61476-45-7
Record name 1alpha,25-Dihydroxy-3-epivitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-Calcitriol
Reactant of Route 2
(1S)-Calcitriol
Reactant of Route 3
(1S)-Calcitriol
Reactant of Route 4
(1S)-Calcitriol
Reactant of Route 5
(1S)-Calcitriol
Reactant of Route 6
(1S)-Calcitriol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.